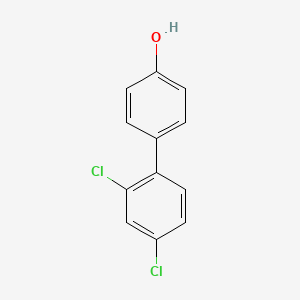

4-(2,4-Dichlorophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUPUWFUWPODDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968671 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-76-9 | |

| Record name | 4-(2,4-Dichlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification of 4 2,4 Dichlorophenyl Phenol

Advanced Synthetic Methodologies for 4-(2,4-Dichlorophenyl)phenol

The construction of the this compound backbone is a challenge of regioselectivity and efficiency. Modern catalysis provides powerful tools to achieve this, primarily through cross-coupling reactions that forge the critical aryl-aryl bond.

Stereoselective synthesis is a cornerstone of modern chemistry, enabling the creation of molecules with a specific three-dimensional arrangement. While the target molecule, this compound, is itself achiral and does not require stereoselective synthesis, the principles are highly relevant for the synthesis of related, more complex biaryl compounds. In cases where bulky substituents are placed at the ortho positions of the biaryl linkage, rotation around the C-C single bond can be restricted, leading to a form of stereoisomerism known as atropisomerism. The synthesis of such chiral biaryls often employs specialized chiral catalysts or auxiliaries to produce a single enantiomer. These enantiopure biaryl compounds are of significant interest as chiral ligands in asymmetric catalysis and as active pharmaceutical ingredients.

The most prominent and versatile method for constructing the biaryl framework of compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. harvard.edugre.ac.uk This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. youtube.com For the synthesis of this compound, two primary routes are feasible:

Coupling of (2,4-dichlorophenyl)boronic acid with a 4-halophenol (e.g., 4-iodophenol).

Coupling of a 2,4-dichlorohalobenzene with (4-hydroxyphenyl)boronic acid or a protected variant.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. harvard.edu The base is essential for the transmetalation step of the catalytic cycle. youtube.com The choice of solvent, base, and ligand can be optimized to achieve high yields. harvard.edu

A combined Directed ortho Metalation (DoM)/Suzuki-Miyaura cross-coupling strategy has also proven effective for the regiospecific synthesis of various chlorodihydroxybiphenyls, demonstrating the power of combining these techniques to build complex biaryl systems from simple starting materials. researchgate.netresearchgate.net Other catalytic methods, such as the Negishi coupling, which utilizes organozinc reagents, can also be employed for the direct synthesis of unprotected phenols. nih.gov

The precursors for these couplings are themselves synthesized via catalytic routes. For instance, 2,4-dichlorophenol (B122985) can be prepared through the selective oxychlorination of phenol (B47542) using catalysts like manganous(II) sulfate (B86663) or through direct chlorination with catalysts such as phosphorus pentachloride or a combination of Lewis acids. researchgate.netgoogle.comresearchgate.net

Table 1: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example(s) | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. |

| Aryl Halide | 4-Iodophenol, 1-Bromo-2,4-dichlorobenzene | One of the two aryl coupling partners. |

| Organoboron Reagent | (2,4-Dichlorophenyl)boronic acid, (4-Methoxyphenyl)boronic acid pinacol (B44631) ester | The second aryl coupling partner. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, often with water (biphasic) | Solubilizes reactants and facilitates the reaction. |

Beyond the synthesis of the parent compound, creating aryl ether derivatives of this compound is a common objective. The classical method for this transformation is the Ullmann condensation, which typically requires harsh conditions, including high temperatures and stoichiometric amounts of copper. mit.edu

More recently, milder and more versatile copper-catalyzed O-arylation methods have been developed. For example, using picolinic acid as a ligand for copper allows for the coupling of phenols with aryl iodides and bromides under significantly milder conditions, tolerating a wide variety of functional groups and enabling the synthesis of sterically hindered diaryl ethers. mit.edu Another modern approach involves nucleophilic aromatic substitution (SNAr) reactions. This pathway is effective when the aryl group to be attached is highly electron-deficient, such as a perfluorinated aromatic ring. For instance, phenols can readily react with reagents like pentafluoropyridine (B1199360) in an SNAr process to form the corresponding aryl ether. rsc.org

Derivatization Strategies for this compound

Chemical derivatization is the process of modifying a compound to give it new properties that are better suited for a specific purpose, such as analytical detection or further chemical synthesis. researchgate.netmdpi.com The phenolic hydroxyl group of this compound is the primary site for such modifications.

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of an analyte. nih.gov If a target molecule does not have a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection), it can be reacted with a derivatizing agent that introduces such a group. libretexts.org This chemical "tagging" can dramatically improve the sensitivity and selectivity of the analysis. researchgate.net

For this compound, the acidic proton of the hydroxyl group can be reacted with various reagents to form a derivative with superior detection characteristics. This is typically done prior to chromatographic separation in a process known as pre-column derivatization.

Table 2: Common Derivatizing Reagents for Phenols in HPLC

| Derivatizing Agent | Functional Group Targeted | Purpose / Detection Method |

|---|---|---|

| Dansyl Chloride (DNS-Cl) | Phenolic -OH | Introduces a highly fluorescent dansyl group for fluorescence detection. researchgate.net |

| Benzoyl Chloride | Phenolic -OH | Adds a benzoyl group, a strong chromophore for UV detection. researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Phenolic -OH | Introduces a dinitrophenyl group for enhanced UV detection. libretexts.org |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Phenolic -OH | Attaches a highly fluorescent Fmoc group for sensitive fluorescence detection. researchgate.net |

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring at another site on the molecule. This process involves the use of a protecting group. wikipedia.org The protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove cleanly afterwards (deprotection). cem.com

The hydroxyl group of this compound is nucleophilic and weakly acidic, making it reactive towards many reagents. oup.com Therefore, protecting this group is a common strategy if modifications are desired on one of the aromatic rings (e.g., further halogenation or a cross-coupling reaction at another position).

A novel and highly robust protecting group for phenols is the tetrafluoropyridyl (TFP) group. TFP ethers are stable under a wide range of conditions, including those used for Suzuki-Miyaura cross-coupling, and can be readily cleaved under mild conditions when desired. rsc.org

Table 3: Selected Protecting Groups for the Phenolic Hydroxyl Group

| Protecting Group Class | Example Group | Typical Cleavage Conditions |

|---|---|---|

| Ether | Methyl (Me) or Benzyl (Bn) Ether | Harsh acid (e.g., BBr₃) for methyl; Hydrogenolysis for benzyl. wikipedia.org |

| Ester | Acetate (Ac) or Pivaloate (Piv) | Base-mediated hydrolysis (e.g., NaOH, K₂CO₃/MeOH). wikipedia.org |

| Silyl Ether | Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) | Fluoride sources (e.g., TBAF) or mild acid. wikipedia.org |

| Aryl Ether | Tetrafluoropyridyl (TFP) | Mild nucleophilic conditions (e.g., KF, 18-crown-6, methyl thioglycolate). rsc.org |

Table of Compounds

Derivatization for Modulating Biological Interaction Profiles

Although direct studies on the derivatization of this compound are limited, research on analogous compounds containing either the dichlorophenyl or the biphenylphenol moiety offers valuable structure-activity relationship (SAR) insights. These studies demonstrate that modifications to this class of compounds can lead to potent biological activities, including antimicrobial and anticancer effects.

For instance, research on 2-phenol-4,6-dichlorophenyl-pyridines, which contain both a phenol and a dichlorophenyl group within a different structural framework, has shown that these molecules can act as potent topoisomerase inhibitors. In these studies, the position of the hydroxyl group on the phenolic ring and the presence of the chlorine atoms were found to be critical for activity. This suggests that the spatial arrangement and electronic nature of the substituents are key determinants of biological function.

Furthermore, studies on various biphenyl (B1667301) derivatives have revealed that the introduction of different functional groups can confer significant antibacterial activity, even against antibiotic-resistant strains. While not direct derivatives of this compound, these findings underscore the potential of the biphenyl scaffold as a platform for the development of new therapeutic agents. The derivatization of the phenolic hydroxyl group, in particular, can alter the compound's ability to form hydrogen bonds and interact with the active sites of bacterial enzymes.

The table below summarizes findings from studies on compounds structurally related to this compound, illustrating the impact of chemical modifications on biological activity.

| Compound Class | Modification | Biological Activity |

| 2-Phenol-4,6-dichlorophenyl-pyridines | Varied position of the phenolic hydroxyl group | Topoisomerase inhibition |

| Biphenyl derivatives | Introduction of various functional groups | Antibacterial activity against resistant bacteria |

These examples from related compound classes strongly suggest that the derivatization of this compound is a promising avenue for the discovery of new biologically active molecules. The creation of ether and ester derivatives, for example, could modulate the compound's pharmacokinetic properties and lead to enhanced target-specific interactions. Future research focused specifically on the derivatization of this compound is needed to fully explore its therapeutic potential.

Advanced Analytical Methodologies for Characterization of 4 2,4 Dichlorophenyl Phenol

Spectroscopic Techniques in the Elucidation of Phenolic Compounds

Spectroscopic methods are indispensable for the structural elucidation of phenolic compounds, offering insights into their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For substituted diphenyl ethers, such as those related to 4-(2,4-Dichlorophenyl)phenol, ¹H NMR spectra are crucial for assigning the chemical shifts of protons. ndl.go.jp In phenol (B47542), the six hydrogen atoms are situated in four distinct chemical environments, leading to four primary peaks in a high-resolution NMR spectrum. docbrown.info The integration of the signal proton ratio, which for phenol is 2:2:1:1, corresponds to its structural formula. docbrown.info Specifically, the hydroxyl proton (-OH) in phenol typically appears as a singlet around 5.35 ppm. docbrown.info For more complex structures like 4-Phenylphenol, ¹H NMR spectra show distinct shifts for the aromatic protons, aiding in their specific assignment. chemicalbook.com In the case of dichlorophenol derivatives, ¹H and ¹³C NMR can identify aromatic proton environments and the deshielding effects caused by chlorine atoms, with chemical shifts for aromatic protons typically appearing in the δ 6.8–7.5 ppm range.

Computational methods, specifically Density Functional Theory (DFT) calculations, are increasingly used to predict ¹³C NMR spectra, providing a valuable tool for the structural elucidation of complex molecules in solution. acs.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a key technique for determining the molecular weight and fragmentation patterns of compounds. In the analysis of 2,4-dichlorophenol (B122985), the mass spectrum in positive-ion mode shows a molecular ion peak at an m/z of 162. researchgate.net The fragmentation of 2,4-dichlorophenol leads to characteristic peaks at lower m/z values, such as 64 and 98. researchgate.net For the parent compound, phenol, the molecular ion peak [M]⁺ appears at an m/z of 94, which is also the base peak. docbrown.info A smaller M+1 peak at m/z 95 corresponds to the presence of a ¹³C atom. docbrown.info

High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular weight and isotopic patterns resulting from chlorine atoms. For instance, the molecular weight of 3,4-Dichlorophenol is confirmed at 163 g/mol . The NIST WebBook provides comprehensive mass spectral data for 2,4-dichloro-phenol, showing its molecular formula as C₆H₄Cl₂O and a molecular weight of 163.001. nist.govnist.gov

| Compound | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| 2,4-Dichlorophenol | 162 | 98, 64 |

| Phenol | 94 (Base Peak) | 66, 65, 39 |

| 3,4-Dichlorophenol | 163 | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The IR spectrum of an organic molecule reveals characteristic absorptions for various bonds. For phenolic compounds, the hydroxyl (-OH) group stretch is a key indicator, typically appearing in the range of 3200–3600 cm⁻¹. The presence of C-Cl vibrations can also be detected at approximately 550–750 cm⁻¹. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and provides a unique pattern for each molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. upi.edu The absorption of UV or visible light excites electrons to higher energy orbitals. msu.edu Molecules with π bonds, such as aromatic compounds, undergo π → π* transitions, and the atoms involved are known as chromophores. uzh.ch The color of a compound is a result of the absorption of light in the visible region of the electromagnetic spectrum (400-800 nm). msu.eduuzh.ch For instance, a study on a fluorescein-based derivative of 2-(5-((2,4-dichlorophenyl)diazenyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid utilized UV-Vis spectroscopy to investigate its electronic transitions. researchgate.net

Chromatographic Separation Techniques for this compound

Chromatographic techniques are essential for separating components from complex mixtures, allowing for their individual analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including phenols. matec-conferences.org This technique offers high sensitivity, enabling the detection of phenols at trace levels, often in the parts-per-trillion range. matec-conferences.org In the analysis of phenolic compounds in air, TD-GC-MS automates sample preparation and enhances reproducibility. matec-conferences.org For the analysis of 2,4-dichloroanisole (B165449) (a derivative of 2,4-dichlorophenol) in water, GC-MS is employed, monitoring specific ions for quantification. epa.gov The analysis of 2,4-dichlorophenol itself by GC-MS reveals a molecular ion peak and several major fragmentation peaks. researchgate.net The US EPA Method 8041A provides guidelines for the analysis of phenols by gas chromatography, including procedures for both underivatized and derivatized phenols. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) for Complex Mixture Separation

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are versatile techniques for separating, identifying, and quantifying components in complex mixtures. openaccessjournals.combiomedpharmajournal.org These methods are widely used in pharmaceutical, environmental, and food science applications. openaccessjournals.comnih.gov

LC-MS/MS, particularly with a triple quadrupole system, is effective for the determination of chlorophenols in environmental samples. unl.pt This method can be more advantageous than GC-MS as it often does not require derivatization, simplifying the analysis process. shimadzu.com For instance, an analytical method for 2,4-D and its metabolite 2,4-dichlorophenol in water utilizes LC/MS/MS for quantification at levels as low as 0.10 µg/L. epa.gov However, it is crucial to use structurally identical authentic metabolites as reference standards when quantifying (poly)phenol metabolites by LC-MS to ensure accuracy, as using parent compounds can lead to significant under- or overestimations. nih.gov

HPLC, often coupled with a UV detector, is another common method for the analysis of phenolic compounds. scirp.org A study developed an HPLC-UV method for the simultaneous determination of phenol and various chlorophenols, including 2,4-dichlorophenol, in tap water after derivatization. scirp.orgscirp.org The nine derivatized compounds were successfully separated in under 15 minutes. scirp.orgscirp.org

| Technique | Matrix | Compound(s) Analyzed | Key Findings |

|---|---|---|---|

| GC-MS | Water | 2,4-dichloroanisole | Monitored three ions for quantification. epa.gov |

| LC/MS/MS | Water | 2,4-D, 2,4-DCP, 4-CP | LOQ of 0.10 µg/L; monitored two ion transitions. epa.gov |

| HPLC-UV | Tap Water | Phenol, 2,4-DCP, other CPs | Successful separation of 9 derivatized compounds in <15 min. scirp.orgscirp.org |

| SPME-LC/APCI-MS/MS | Soils, Wood | Chlorophenols | Good reproducibility (RSD 4-11%) and ng/g detection limits. unl.pt |

Hyphenated Analytical Techniques in Comprehensive Organic Analysis

The characterization of complex organic molecules such as this compound relies heavily on hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy. nih.govchemijournal.com These integrated methods provide superior resolution, sensitivity, and specificity, making them indispensable for the analysis of substituted phenols in various matrices. chemijournal.comajrconline.org The most prominent and effective techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. chemijournal.com For phenols, which can exhibit poor chromatographic behavior due to their polar hydroxyl group, a derivatization step is often employed prior to analysis. epa.gov This process converts the phenol into a more volatile and thermally stable derivative, such as a methylated ether (anisole) or a pentafluorobenzyl (PFB) ether. epa.govrsc.org Derivatization with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) significantly improves peak shape and detectability. epa.gov

Once separated on the GC column, the analyte enters the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns. nih.gov GC-MS was the first hyphenated technique to become widely used for research and can confirm the identity of organic compounds with high resolution. nih.govchemijournal.com For instance, in the analysis of 2,4-Dichlorophenol, a related compound, GC-MS analysis clearly identifies the parent molecular ion peak and characteristic fragmentation peaks, allowing for unambiguous identification. researchgate.net The use of Negative-Ion Chemical Ionization (NICI) mode in GC-MS can significantly enhance sensitivity for electrophilic derivatives like PFB ethers, achieving detection limits in the femtogram (fg) range. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, have become the preferred methods for analyzing a wide range of phenolic compounds, including those that are less volatile or thermally labile. mdpi.com A key advantage of LC-MS is that it often does not require derivatization, simplifying the sample preparation process. shimadzu.com The technique combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis of a mass spectrometer. ajrconline.org

Modern Ultra-High-Performance Liquid Chromatography (U-HPLC) systems, when coupled with MS, allow for very fast and efficient separations. lcms.cz For the analysis of chlorophenols, specialized columns like pentafluorophenyl (PFP) phases can offer unique selectivity and improved separation of isomers. lcms.czshimadzu.com LC-MS/MS, particularly on triple quadrupole instruments, operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity. sepscience.com This mode monitors a specific precursor-to-product ion transition, minimizing matrix interference and allowing for accurate quantification at trace levels (µg/L or ng/L). shimadzu.comsepscience.com An analytical method for 2,4-Dichlorophenol using LC-MS/MS demonstrated a limit of quantification (LOQ) of 0.10 µg/L in water matrices. epa.gov

The following table summarizes typical parameters used in the MS analysis of a related dichlorophenol compound.

Interactive Table 1: GC-MS and LC-MS/MS Parameters for Dichlorophenol Analysis

| Parameter | GC-MS Analysis of 2,4-Dichlorophenol researchgate.netepa.gov | LC-MS/MS Analysis of 2,4-Dichlorophenol epa.gov |

| Technique | Gas Chromatography-Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |

| Ionization Mode | Electron Impact (EI) | Negative-ion Electrospray (ESI-) |

| Parent/Precursor Ion (m/z) | 162 (as parent compound) | 161 |

| Key Fragment/Product Ions (m/z) | 126, 98, 63 | 125, 89 |

| Retention Time (approx.) | ~8.00 min (as DCA derivative) | ~3.2 min |

| Common Application | Identification and quantification of volatile derivatives | Direct, high-sensitivity quantification in aqueous samples |

Elemental and Trace Analysis Methods for Substituted Phenols

The analysis of substituted phenols like this compound often involves not only identifying the molecular structure but also quantifying its presence at trace levels in environmental samples and determining its elemental composition.

Trace Analysis

Due to their potential environmental impact, substituted phenols are often monitored as priority pollutants. shimadzu.com Analytical methods must therefore be capable of detecting and quantifying these compounds at extremely low concentrations. Trace analysis typically involves a combination of an effective sample preparation and concentration step, followed by a highly sensitive instrumental technique. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration of phenols from aqueous samples like river or drinking water. shimadzu.comresearchgate.net It allows for the extraction of analytes from a large volume of water onto a solid sorbent, which is then eluted with a small volume of an organic solvent, effectively concentrating the sample. researchgate.net For GC-based methods, this is often followed by derivatization to enhance sensitivity. rsc.orgresearchgate.net

The instrumental methods of choice for trace analysis are GC-MS and LC-MS/MS, as described previously. shimadzu.comshimadzu.com The use of advanced techniques such as LC-MS/MS with an Atmospheric Pressure Chemical Ionization (APCI) interface or GC-MS with NICI allows for the detection of phenols at levels below the 0.1 µg/L threshold set by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for individual phenolic compounds in drinking water. shimadzu.comsepscience.com Studies have demonstrated the successful application of these methods to spiked water samples, achieving high recovery rates and low limits of detection. rsc.orgresearchgate.net

Elemental Analysis

While techniques like GC-MS and LC-MS confirm the molecular structure, elemental analysis provides the quantitative composition of elements (e.g., carbon, hydrogen, chlorine, oxygen) within the pure compound. researchgate.netnih.gov This is a fundamental characterization step for any newly synthesized compound. Modern elemental analyzers perform combustion analysis, where the compound is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured to determine the percentage of C, H, N, and other elements. For halogenated compounds like this compound, specific methods are used to determine the chlorine content.

In a broader context, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for the trace elemental analysis of a sample matrix containing phenolic compounds, such as determining the metal content in wine, rather than for the elemental analysis of the organic molecule itself. mdpi.commdpi.com For the characterization of the this compound molecule, classical elemental analysis remains the standard. researchgate.netnih.gov

The following table presents research findings on the trace-level analysis of dichlorophenols in water samples.

Interactive Table 2: Performance of Trace Analysis Methods for Dichlorophenols

| Method | Matrix | Pre-concentration | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Drinking, Ground, Surface Water | Direct Injection | 0.10 µg/L | 93-107 | epa.gov |

| GC-MS (NICI) | River Water | Solid-Phase Extraction | Not specified, IDL 2.6-290 fg* | 81.2-106.3 | rsc.org |

| GC-MS | Seawater, Tap Water | Purge-and-Trap | 0.9-3.8 ng/mL** | 87.5-102.0 | researchgate.net |

| GC | Water Distribution System | Liquid-Liquid Extraction | Not specified, LOD < 9.4% RSD*** | 89.4-102.5 | iwaponline.com |

*Instrumental Detection Limit (IDL) in femtograms (fg). **Detection limits reported in ng/mL, which is equivalent to µg/L. ***Precision reported as Relative Standard Deviation (RSD), not a direct LOD.

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound This compound to generate the detailed article as requested in the provided outline.

Extensive searches for this specific molecule did not yield dedicated research findings concerning its ligand-receptor binding dynamics, enzymatic modulation, interactions with nucleic acids and proteins, or its specific effects on signal transduction pathways and cellular homeostasis. The available literature predominantly focuses on related but structurally distinct compounds, such as 2,4-dichlorophenol or more complex molecules that contain a 2,4-dichlorophenyl moiety as part of a larger structure.

To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on this compound, it is not possible to create the requested content without resorting to speculation or incorrectly attributing findings from other compounds. Therefore, the article cannot be generated at this time.

Biological Interactions and Mechanistic Studies of 4 2,4 Dichlorophenyl Phenol

Cellular and Subcellular Effects

Modulation of Gene Expression and Proteomic Profiles

The interaction of xenobiotic compounds with biological systems can lead to significant alterations in gene expression and the proteomic landscape of the cell. While direct studies on 4-(2,4-Dichlorophenyl)phenol are limited, research on structurally similar compounds, such as 2,4-Dichlorophenol (B122985) (2,4-DCP) and 2,4-Dichlorophenoxyacetic acid (2,4-D), provides insights into the potential molecular responses.

Studies on the related compound 2,4-DCP have demonstrated its capacity to modulate gene expression, particularly those involved in developmental pathways. For instance, in zebrafish larvae, exposure to 2,4-DCP has been shown to increase the number of primordial germ cells (PGCs) by upregulating the expression of PGC marker genes like vasa and dnd (dead end). nih.gov This effect is mediated through the estrogen receptor 2a (ESR2a), indicating that 2,4-DCP can exert estrogenic effects and interfere with endocrine signaling pathways. nih.gov Molecular docking studies have further supported the stable interaction between 2,4-DCP and the ESR2a protein, and dual-luciferase reporter assays confirmed that this interaction leads to the activation of the vasa and dnd gene promoters via an estrogen response element (ERE). nih.gov

Furthermore, transcriptome analysis of cotton lines exposed to the herbicide 2,4-D revealed significant changes in gene expression related to several key pathways. nih.gov Genes involved in the auxin response, such as those encoding F-box domain proteins and ubiquitin E3 ligases, were highly upregulated in susceptible lines. nih.gov In contrast, tolerant lines showed increased expression of genes related to detoxification, including cytochrome P450 and glutathione (B108866) S-transferase, suggesting these pathways are crucial for mitigating the compound's effects. nih.gov

Proteomic analyses provide a complementary view by revealing changes at the protein level. While specific proteomic profiles for this compound are not extensively documented, studies on cellular responses to other stressors can inform potential areas of impact. For example, proteomic analysis of cells under oxidative stress has shown differential expression of proteins involved in sterol transport and metabolism. mdpi.com Similarly, proteomic studies on plants under heavy metal stress have identified changes in proteins related to photosynthesis, energy metabolism, and defense responses. nih.govfrontiersin.org These types of analyses, often employing techniques like 2D-gel electrophoresis followed by mass spectrometry, are powerful tools to uncover the molecular targets and systemic effects of compounds like this compound. nih.govfrontiersin.orgfrontiersin.org

Table 1: Gene Expression Modulation by 2,4-Dichlorophenol (2,4-DCP) in Zebrafish

| Gene | Function | Observed Effect | Mediating Receptor | Reference |

|---|---|---|---|---|

| vasa | Primordial Germ Cell (PGC) marker, RNA helicase | Upregulation | ESR2a | nih.gov |

| dnd | Primordial Germ Cell (PGC) marker, RNA-binding protein | Upregulation | ESR2a | nih.gov |

| esr2a | Estrogen Receptor 2a | Upregulation | - | nih.gov |

Methodologies for Investigating Biological Interactions

A variety of sophisticated methodologies are employed to elucidate the interactions between chemical compounds and biological systems. These techniques range from identifying molecular binding partners to screening for novel activities and visualizing the compound's localization within a cell.

Biochemical Affinity Purification Techniques

Affinity purification is a powerful method used to isolate and identify proteins that specifically bind to a molecule of interest, such as this compound. thermofisher.com This technique relies on immobilizing the compound (the "bait") onto a solid support, such as chromatography beads, to capture its binding partners ("prey") from a complex mixture like a cell lysate. thermofisher.comcreative-proteomics.com

The general workflow for affinity purification involves:

Immobilization: The compound of interest is chemically coupled to a solid matrix.

Incubation: The immobilized bait is incubated with a cell lysate, allowing proteins with an affinity for the compound to bind.

Washing: Non-specifically bound proteins are washed away, leaving the specific interactors attached to the matrix. researchgate.net

Elution: The specifically bound proteins are released from the bait, often by changing the pH or ionic strength of the buffer. thermofisher.com

Identification: The eluted proteins are then identified, typically using mass spectrometry. creative-proteomics.comnih.govnih.gov

A relevant example is the purification of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. In this study, the enzyme was purified in a single step using an affinity column where a derivative of 2,4-DCP was immobilized on Sepharose beads. The bound enzyme was then specifically eluted using a solution of the substrate, 2,4-dichlorophenol. This approach demonstrates the high specificity and efficiency of affinity chromatography for isolating proteins that interact with dichlorophenol structures.

Tandem Affinity Purification (TAP) is an advanced version of this technique that uses two distinct affinity tags on the bait protein, allowing for a two-step purification process that significantly reduces background contamination and increases the purity of the isolated protein complexes. creative-proteomics.com

Cell-Based Assays and High-Throughput Screening for Novel Bioactivities

Cell-based assays are fundamental tools for assessing the biological effects of a compound in a physiologically relevant context. contractlaboratory.comfraunhofer.de These assays use living cells to measure a wide range of cellular responses, including viability, proliferation, cytotoxicity, and changes in specific signaling pathways. contractlaboratory.com Common examples include the MTT assay to measure cell viability and the EdU incorporation assay to assess cell proliferation. nih.gov

High-Throughput Screening (HTS) leverages automation, robotics, and miniaturization to test thousands to millions of compounds for a specific biological activity in a short period. bmglabtech.comwikipedia.orgevotec.com This process is a cornerstone of modern drug discovery, enabling the rapid identification of "hits"—compounds that show a desired effect in a primary screen. bmglabtech.comnih.gov

The HTS workflow typically involves:

Assay Development: A robust and automatable assay is designed to measure a specific biological endpoint.

Primary Screening: A large library of compounds is tested at a single concentration to identify initial hits.

Hit Confirmation and Validation: Hits from the primary screen are re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Table 2: Common Cell-Based Assays for Bioactivity Screening

| Assay Type | Principle | Application | Reference |

|---|---|---|---|

| MTT Assay | Measures metabolic activity via reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases. | Assesses cell viability and cytotoxicity. | nih.gov |

| LDH Release Assay | Quantifies lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes. | Measures cytotoxicity. | contractlaboratory.com |

| EdU Incorporation | Detects DNA synthesis by incorporating a thymidine (B127349) analog (EdU), which is then detected by fluorescent "click" chemistry. | Assesses cell proliferation. | nih.gov |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway by linking it to the expression of a quantifiable reporter gene (e.g., luciferase, SEAP). | Monitors activation or inhibition of specific cellular pathways. | fraunhofer.de |

Advanced Imaging Techniques for Molecular Localization and Dynamics

Advanced imaging techniques are crucial for visualizing the subcellular localization and dynamic behavior of molecules, providing invaluable insights into their mechanism of action. nih.gov These methods allow researchers to see where a compound accumulates in a cell and how it might interact with different organelles or molecular complexes in real-time.

Positron Emission Tomography (PET) is a non-invasive molecular imaging modality that can be used to track the distribution of a radiolabeled compound in vivo. nih.gov A study on monoamine oxidase A (MAO-A) inhibitors provides a compelling example, where researchers synthesized a PET tracer, [¹¹C]clorgyline, starting from 2,4-dichlorophenol. This allowed them to image the tracer's accumulation in tumors, demonstrating the utility of dichlorophenol scaffolds in developing targeted imaging agents. nih.gov

Fluorescence Microscopy , including confocal and two-photon microscopy, offers high-resolution imaging of fluorescently labeled molecules in living cells. While this compound is not intrinsically fluorescent, it could be chemically modified with a fluorophore to enable its visualization. Alternatively, its effects on cellular structures or the localization of fluorescently tagged proteins can be observed. Studies have shown that the complexation of 2,4-DCP with heme can induce significant molecular fluorescence, a property that could potentially be exploited for detection and imaging. d-nb.info

Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the spatial mapping of molecules directly in tissue sections or even living cells. An innovative approach using a graphene layer as a "molecular cellophane" has enabled MSI of living cells in a vacuum, opening the door to studying the dynamics of small molecules like cholesterol on cellular membranes without the need for labels. maastrichtuniversity.nl This cutting-edge technique holds promise for directly imaging the distribution of unlabeled compounds like this compound at the subcellular level.

These advanced imaging methods, often used in combination, provide a powerful toolkit for understanding the spatial and temporal aspects of a compound's biological interactions. nih.govresearchgate.net

Metabolic Pathways and Biotransformation of 4 2,4 Dichlorophenyl Phenol in Biological Systems

Xenobiotic Metabolism of 4-(2,4-Dichlorophenyl)phenol

The metabolism of this compound, a hydroxylated polychlorinated biphenyl (B1667301) (OH-PCB), is expected to follow the established pathways for this class of compounds. These pathways are designed to convert lipophilic (fat-soluble) substances into more hydrophilic (water-soluble) metabolites that can be easily excreted. nih.govacs.org

For a compound that is already hydroxylated, like this compound, Phase I metabolism may involve further modifications. The primary Phase I reaction for PCBs is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Since this compound already possesses a hydroxyl group, subsequent Phase I reactions could include the introduction of a second hydroxyl group to form dihydroxylated metabolites. researchgate.netbesjournal.com

Oxidation is a key mechanism. The parent PCB is typically oxidized by CYP enzymes to form an OH-PCB. nih.govresearchgate.net These OH-PCBs can then be further metabolized into reactive quinone or semi-quinone structures. researchgate.net Studies on various PCB congeners show that the position of chlorine atoms significantly influences the rate and site of hydroxylation. For this compound, further oxidation could potentially occur on either of the phenyl rings, subject to steric hindrance from the existing chlorine atoms.

In some biological systems, such as certain fungi, hydrolysis and other oxidative reactions can lead to the cleavage of the biphenyl structure, breaking down the compound into smaller, less complex molecules. nih.gov

The hydroxyl group of this compound makes it a prime candidate for Phase II conjugation reactions. These reactions attach polar endogenous molecules to the xenobiotic, significantly increasing its water solubility and facilitating its removal from the body. nih.govacs.org

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the hydroxyl group. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.govacs.org The efficiency of glucuronidation can vary depending on the specific structure of the OH-PCB. nih.govacs.org For instance, the position of chlorine atoms can hinder the enzyme's access to the hydroxyl group, potentially leading to the persistence of certain OH-PCBs in the body. acs.org Studies have shown that many OH-PCBs are substrates for various UGT isoforms, including UGT1A1, UGT1A6, and UGT2B1 in rats. nih.gov However, some OH-PCBs can also act as inhibitors of UGT enzymes, which could affect the metabolism of other substances. nih.govmdpi.com

Sulfation: This pathway involves the conjugation of a sulfonate group to the hydroxyl moiety of this compound, a reaction catalyzed by sulfotransferases (SULTs). nih.govtandfonline.com This process also results in a more water-soluble sulfate (B86663) conjugate that is readily excretable. tandfonline.com Like UGTs, SULTs exist as various isoforms with differing substrate specificities. nih.govdoi.org Research has demonstrated that OH-PCBs can be both substrates and inhibitors of human SULTs, including SULT1A1, SULT1E1, and SULT2A1. nih.govdoi.orguiowa.edu The formation of sulfate conjugates is considered a detoxification pathway, but these conjugates can also be transported in the blood and potentially hydrolyzed back to the active OH-PCB in other tissues. tandfonline.com

The table below summarizes the potential Phase I and Phase II metabolites of this compound based on studies of related compounds.

Table 1: Potential Metabolic Transformations of this compound| Phase | Reaction Type | Potential Metabolite |

|---|---|---|

| Phase I | Oxidation | Dihydroxylated dichlorophenylphenols |

| Oxidation | Dichlorophenyl-benzoquinones | |

| Phase II | Glucuronidation | 4-(2,4-Dichlorophenyl)phenyl-glucuronide |

| Phase II | Sulfation | 4-(2,4-Dichlorophenyl)phenyl-sulfate |

This table is based on inferred metabolic pathways from structurally similar compounds.

Several enzyme systems are crucial for the metabolism of this compound.

Cytochrome P450s (CYPs): These heme-containing enzymes are central to Phase I metabolism. nih.govresearchgate.net Different CYP isoforms, such as those in the CYP1A, CYP2A, and CYP2B families, are responsible for the initial hydroxylation of PCBs and the potential further oxidation of OH-PCBs. nih.govuiowa.eduacs.org The specific isoforms involved can vary between species and are influenced by the congener's structure. uiowa.edu For example, human CYP2A6 and CYP2B6 are primary isoforms involved in metabolizing certain ortho-chlorinated PCBs. nih.gov

UDP-glucuronosyltransferases (UGTs): These Phase II enzymes are critical for glucuronide conjugation. nih.govnih.gov Multiple UGT isoforms exist, and their expression levels in different tissues (like the liver, intestine, and kidneys) determine the capacity for glucuronidation of OH-PCBs. nih.gov The structure of the OH-PCB, including the number and position of chlorine atoms, affects which UGT isoform will catalyze the reaction and how efficiently. nih.govacs.org

Sulfotransferases (SULTs): This family of enzymes catalyzes the sulfation of OH-PCBs. tandfonline.comnih.gov Key isoforms in humans and rats, such as SULT1A1, SULT1E1, and SULT2A1, have been shown to interact with various OH-PCBs. nih.govdoi.orguiowa.edu The interaction can be complex, with some OH-PCBs acting as substrates, while others act as potent inhibitors of the enzyme, potentially disrupting the metabolism of endogenous hormones like estrogen. doi.orgdrugbank.com

The table below details the primary enzyme systems expected to be involved in the metabolism of this compound.

Table 2: Enzyme Systems in the Metabolism of this compound| Phase | Enzyme Family | Specific Isoforms (Examples) | Metabolic Role |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | CYP1A, CYP2A6, CYP2B6 | Further oxidation (hydroxylation) |

| Phase II | UDP-glucuronosyltransferases (UGT) | UGT1A1, UGT1A6, UGT2B1 | Glucuronide conjugation |

| Phase II | Sulfotransferases (SULT) | SULT1A1, SULT1E1, SULT2A1 | Sulfate conjugation |

This table is based on data from related OH-PCBs and general xenobiotic metabolism.

Disposition and Elimination Pathways

The disposition of a chemical describes its absorption, distribution, metabolism, and excretion (ADME). For this compound, these processes determine its concentration and persistence in various tissues.

Absorption: As a lipophilic compound, this compound is likely to be readily absorbed from the gastrointestinal tract following ingestion. uiowa.edu

Distribution: Following absorption, OH-PCBs are distributed throughout the body. Unlike their more lipophilic parent PCBs, which accumulate predominantly in adipose tissue, OH-PCBs show a higher affinity for blood and tissues rich in phospholipids, such as the liver. uio.noca.gov This is partly due to their ability to bind to transport proteins in the plasma, like transthyretin. researchgate.netca.gov The degree of ionization of the hydroxyl group, which depends on the number and position of chlorine atoms, also influences tissue distribution. uio.no

Excretion: The ultimate goal of metabolism is excretion. The Phase II conjugation reactions (glucuronidation and sulfation) are vital for this process, as they create water-soluble metabolites that can be eliminated via urine and bile (feces). nih.govnih.govacs.org Studies on PCB metabolites show that sulfated and glucuronidated conjugates are the primary forms excreted. acs.orgacs.org However, some OH-PCBs are resistant to conjugation and may persist in the body for longer periods. nih.govacs.org The main routes of excretion are through feces (biliary excretion) and urine. acs.org

Bioaccumulation: Polychlorinated biphenyls are notorious for their persistence and ability to bioaccumulate in food chains. nih.govnih.gov While OH-PCBs are generally more water-soluble and more readily excreted than their parent compounds, they still possess a high degree of hydrophobicity and can accumulate in organisms. nih.gov Their retention can be significant, with some OH-PCBs binding strongly to plasma proteins, which slows their elimination. acs.org The levels of OH-PCBs found in wildlife like birds, polar bears, and marine mammals confirm their potential for bioaccumulation. nih.govca.gov

Biodegradation: In the environment, this compound can be subject to biodegradation by microorganisms. Bacteria, fungi, and microalgae have been shown to degrade various dichlorophenols and PCBs. nih.govplos.orgnih.govnih.gov The degradation process often begins with hydroxylation, followed by cleavage of the aromatic rings. nih.govnih.gov For example, the microalga Scenedesmus obliquus can biodegrade 2,4-dichlorophenol (B122985), with the rate depending on the position of the chlorine atoms. plos.orgnih.gov Similarly, various fungal and bacterial strains can biotransform 2,4-dichlorophenol, sometimes using it as a carbon source. nih.govthescipub.comajol.info This environmental biodegradation is a key process in the eventual removal of such pollutants from ecosystems.

Impact of Biotransformation on Biological Activity

The metabolic fate of this compound significantly influences its interaction with biological systems. The formation of various metabolites can alter the compound's pharmacological and toxicological profile.

The metabolism of this compound can result in the formation of metabolites with altered biological activity. In mammals, this compound can undergo several biotransformation reactions. For instance, studies on the related compound 2,4-dichlorophenol (2,4-DCP), a major metabolite of the herbicide 2,4-D, show that it can be conjugated to form glucuronide and sulfate derivatives. wgtn.ac.nz These conjugation reactions are typically considered detoxification pathways, as they increase the water solubility of the compound, facilitating its excretion and reducing its biological activity.

In some organisms, other metabolic pathways have been observed. For example, the marine microalga Tetraselmis marina metabolizes 2,4-DCP through glucosylation and subsequent malonylation to form 2,4-dichlorophenyl-β-D-glucopyranoside and 2,4-dichlorophenyl-β-D-(6-O-malonyl)-glucopyranoside. nih.gov This process is also a detoxification mechanism. nih.gov

Conversely, the metabolism of certain chlorophenols can lead to the formation of more toxic, or "active," metabolites. While specific data on the formation of active metabolites from this compound is limited, studies on analogous compounds provide insight. For example, the metabolism of some pesticides can produce metabolites that are more toxic than the parent compound. nih.govacs.org It has been noted that the toxicity of phenoxyalkanoic acids increases as the length of the phenoxy side chain decreases, which may explain why metabolites like 2,4-DCP can be more toxic than their parent compounds. acs.org

Research on the biotransformation of 2,4-DCP by fungi has identified hydroxylated and dechlorinated products, suggesting that the initial steps of degradation involve the modification of the aromatic ring. mdpi.com The formation of catecholic derivatives is often a prelude to ring cleavage and further degradation. mdpi.com

The table below summarizes the known metabolites of the related compound 2,4-dichlorophenol and their general impact on biological activity.

| Parent Compound | Metabolite | Organism/System | Impact on Activity | Reference |

| 2,4-Dichlorophenol | Glucuronide conjugate | Rats, Rabbits | Inactive (Detoxification) | wgtn.ac.nz |

| 2,4-Dichlorophenol | Sulfate conjugate | Rabbits | Inactive (Detoxification) | |

| 2,4-Dichlorophenol | Dichloromethoxyphenol | Rats (perfused liver) | Altered activity | |

| 2,4-Dichlorophenol | 2,4-dichlorophenyl-β-d-glucopyranoside | Tetraselmis marina | Inactive (Detoxification) | nih.gov |

| 2,4-Dichlorophenol | 2,4-dichlorophenyl-β-d-(6-O-malonyl)-glucopyranoside | Tetraselmis marina | Inactive (Detoxification) | nih.gov |

The toxicokinetics of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), are intrinsically linked to its biotransformation. For this compound and related compounds, metabolism plays a pivotal role in their disposition within an organism.

Absorption and Distribution: Chlorophenols can be absorbed through oral, dermal, and inhalation routes. Following absorption, they are distributed to various tissues, including the liver, kidneys, fat, and brain. The lipophilicity of the parent compound, enhanced by the chlorine atoms, influences its distribution into fatty tissues. smolecule.com

Metabolism: The liver is a primary site for the metabolism of chlorophenols. As discussed previously, the main metabolic pathways are conjugation reactions (glucuronidation and sulfation) that produce more water-soluble metabolites. wgtn.ac.nz These reactions are part of Phase II metabolism and are crucial for detoxification. In some cases, Phase I reactions, such as hydroxylation catalyzed by cytochrome P450 enzymes, may precede conjugation. frontiersin.org

Excretion: The water-soluble metabolites are more readily excreted from the body, primarily via the urine. The rapid metabolism and excretion of these compounds generally prevent their accumulation in the body. cdc.gov

Toxicodynamics: The toxicodynamics of a substance refer to the mechanism by which it exerts its toxic effects. The biotransformation of this compound can modulate its toxicodynamics. For example, the parent compound may exert toxicity through a specific mechanism, while its metabolites may have different or no toxic effects. Some studies suggest that metabolites of certain pesticides can be more potent inhibitors of enzymes like acetylcholinesterase than the parent compounds. nih.gov In the case of 2,4-DCP, it has been shown to be more toxic to certain organisms than its parent compound, 2,4-D. nih.govacs.org This increased toxicity could be due to the metabolite's ability to more easily penetrate cell membranes. acs.org Furthermore, in vitro studies on human erythrocytes have shown that 2,4-DCP can cause a more significant decrease in reduced glutathione (B108866) levels and alter antioxidant enzyme activities more profoundly than 2,4-D, indicating a greater potential for inducing oxidative stress. nih.gov

The following table outlines key toxicokinetic and toxicodynamic parameters for the related compound 2,4-dichlorophenol, which are influenced by its metabolism.

| Parameter | Finding for 2,4-Dichlorophenol | Implication of Metabolism | Reference |

| Absorption | Rapidly absorbed via oral, dermal, and inhalation routes. | Metabolism is necessary to process the absorbed compound. | |

| Distribution | Distributed to plasma, liver, kidney, fat, and brain. | Lipophilic nature allows distribution; metabolism in the liver is a key step. | |

| Metabolism | Primarily conjugation to glucuronide and sulfate. | Forms inactive, water-soluble metabolites for excretion. | wgtn.ac.nz |

| Excretion | Mainly via urine as conjugated metabolites. | Efficient excretion prevents accumulation of the parent compound. | |

| Toxicodynamics | Can be more toxic than its parent compound (2,4-D) in some systems. | The metabolite itself can be the primary toxic agent. | nih.govacs.org |

| Mechanism | Induces oxidative stress by depleting glutathione and altering antioxidant enzymes. | The chemical properties of the metabolite determine its interaction with cellular components. | nih.gov |

Environmental Fate and Ecotoxicological Implications of 4 2,4 Dichlorophenyl Phenol

Ecotoxicity Mechanisms and Effects on Non-Target Organisms

4-(2,4-Dichlorophenyl)phenol is classified as highly hazardous to the aquatic environment. nih.gov According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as "very toxic to aquatic life" on an acute basis and "very toxic to aquatic life with long lasting effects" for chronic exposure. nih.gov This indicates that the compound can cause significant harm to aquatic organisms even at low concentrations and that its effects can persist over time.

The high lipophilicity (XLogP3 of 4.2) suggests a strong potential for bioaccumulation in aquatic organisms. nih.gov This process involves the uptake and concentration of the chemical in an organism's tissues at levels higher than the surrounding water, which can lead to toxic effects and potential biomagnification through the food web. While specific studies detailing the mechanisms of toxicity for this compound are scarce, the toxicity of chlorophenols in general is known to vary with the number and position of chlorine atoms. sekj.org For many chlorophenols, the mode of toxic action can include non-specific polar narcosis or the uncoupling of oxidative phosphorylation, which disrupts cellular energy metabolism. sekj.org

Table 2: GHS Hazard Classification for this compound in Aquatic Environments

| Hazard Code | Hazard Statement | Hazard Class | Source |

| H400 | Very toxic to aquatic life | Aquatic Acute 1 | nih.gov |

| H410 | Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 | nih.gov |

Studies on the related compound 2,4-DCP show that acute and chronic toxicity to freshwater aquatic life can occur at concentrations as low as 2,020 µg/L and 365 µg/L, respectively. epa.gov Chronic exposure of freshwater fish to 2,4-DCP has been shown to induce significant oxidative stress by altering the activities of antioxidant enzymes like catalase and glutathione (B108866) peroxidase. nih.gov

Specific data on the ecotoxicological effects of this compound on terrestrial ecosystems and organisms are not well-documented in the available literature. However, its physical and chemical properties allow for inferences about its likely behavior in terrestrial environments.

Given its high lipophilicity and low water solubility, the compound is expected to bind strongly to soil organic matter. epa.gov This sorption would reduce its leachability into groundwater but could lead to its accumulation and persistence in the upper soil layers, making it available for uptake by soil-dwelling organisms and plants. The general impact of chemical pollutants on terrestrial ecosystems can include alterations in community structure, reduced productivity, and changes in species interactions. miteco.gob.es For related compounds, it is known that soil microorganisms can degrade them, but this is a complex process. epa.gov The persistence of such compounds in soil raises concerns about potential long-term impacts on soil health and the organisms within that ecosystem.

Behavioral Ecotoxicology of Chemical Contaminants

Behavioral ecotoxicology serves as a critical tool for identifying the sublethal effects of chemical contaminants, as behavioral changes are sensitive indicators of neurological and physiological impairment. For dichlorophenols, studies have revealed significant behavioral alterations in various organisms, suggesting potential risks to wildlife populations.

Research on 2,4-Dichlorophenol (B122985) (2,4-DCP), a closely related isomer, has demonstrated its role as an endocrine disruptor with estrogenic activity. A toxicological study on male Wistar rats showed that administration of 2,4-DCP affected sexual behavior, leading to a decrease in mount latency, intromission latency, and the post-ejaculatory period compared to control groups mdpi.com. This suggests that the compound can impair reproductive functions by altering normal mating behaviors mdpi.com. Such estrogenic effects are a key concern for the health of wildlife populations exposed to these chemicals in the environment mdpi.com.

In aquatic invertebrates, 2,4-DCP has been shown to impact instinctual behaviors essential for survival. A study on the net-spinning behavior of the caddisfly larvae Hydropsyche slossonae found that exposure to 2,4-DCP at concentrations as low as 1.0 µg/L caused significant abnormalities in their capture nets researchgate.net. This altered behavior can impair the larvae's ability to feed, which serves as an early warning signal for chronic toxicity in river and stream ecosystems researchgate.net. Furthermore, other studies have noted that dichlorophenols can induce central nervous system depression and behavioral changes in mice, indicating a potential for neurotoxic effects across different animal classes nih.gov.

Combined Effects of this compound with Other Contaminants

In the natural environment, organisms are rarely exposed to a single chemical but rather to a complex mixture of contaminants. The combined effects of these mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects), making risk assessment more complex.

Studies on the combined toxicity of 2,4-Dichlorophenol (2,4-DCP) and the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), of which 2,4-DCP is a primary metabolite, have yielded varied results depending on the organism. In the luminescent bacterium Vibrio qinghaiensis, the interaction was found to be additive, whereas, in the nematode Caenorhabditis elegans, the interaction was antagonistic acs.org. This highlights that the nature of the combined effect is species-specific acs.org.

The interaction of dichlorophenols with heavy metals has also been investigated. The co-exposure of rats to 2,4-D and arsenic resulted in synergistic toxicity, leading to significantly increased oxidative stress, DNA damage, apoptosis, and inflammation compared to exposure to either substance alone nih.govnih.gov. Similarly, the presence of heavy metals like copper (Cu), cadmium (Cd), lead (Pb), and zinc (Zn) can synergistically inhibit the microbial degradation of phenol (B47542), with the inhibitory effects varying based on the specific combination of metals eeer.org. The combined pollution from 2,4-DCP and metals such as Cu and Zn can also alter the bioavailability of the metals in the soil, potentially increasing their uptake by plants researchgate.net. The complex interactions observed in these studies underscore the importance of considering contaminant mixtures in environmental risk assessments to avoid underestimating the true ecological risk nih.govresearchgate.net.

Environmental Risk Assessment and Monitoring Strategies

Methodologies for Environmental Risk Assessment of Chemical Substances

Environmental Risk Assessment (ERA) for chemical substances is a structured process used to evaluate the potential adverse effects on ecosystems. A common approach involves a tiered framework that begins with conservative assumptions and progresses to more detailed, realistic scenarios if an initial risk is identified researchgate.net.

A fundamental component of ERA is the calculation of a Risk Quotient (RQ) , which compares the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC) ecetoc.orgekb.egsintef.no.

PEC (Predicted Environmental Concentration): The estimated concentration of a chemical in an environmental compartment (water, soil, sediment) resulting from its release and transport sintef.no.

PNEC (Predicted No-Effect Concentration): The concentration below which adverse effects on the ecosystem are not expected to occur. It is typically derived by applying an assessment factor to the lowest available ecotoxicity data (e.g., LC50 or NOEC) from sensitive species sintef.no.

An RQ value greater than 1 indicates a potential risk, triggering the need for further investigation or risk management measures ekb.eg. The PNEC can be derived using assessment factors on single-species toxicity data or through more advanced methods like Species Sensitivity Distributions (SSDs) , which model the variation in sensitivity across multiple species to derive a more robust protective concentration sintef.no.

Regulatory frameworks like the European Union's Water Framework Directive (WFD) utilize these methodologies to set Environmental Quality Standards (EQS) for priority substances, including 2,4-dichlorophenol, to protect aquatic ecosystems wfduk.orgwfduk.orgeuropa.eu. Similarly, Canadian authorities employ approaches like the Ecological Risk Classification of Organic Substances (ERC) to prioritize chemicals based on their potential for ecological harm canada.ca. For substances like 2,4-dichlorophenol with a high potential to partition into sediment (log Kow > 3), the ERA should also include the derivation of a PNEC for sediment-dwelling organisms ecetoc.orgwfduk.org.

Predictive Modeling for Environmental Fate and Ecotoxicity

In the absence of extensive experimental data, predictive models are invaluable tools for estimating the environmental fate and toxicity of chemicals. Quantitative Structure-Activity Relationships (QSARs) are a prominent type of in silico model used in risk assessment, particularly for data-poor chemicals as encouraged by regulations like REACH ecetoc.org.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental property jst.go.jp. For phenols and chlorophenols, QSARs have been successfully developed to predict toxicological endpoints like the 50% lethal concentration (LC50) jst.go.jpqsardb.orgeuropa.eu. These models often use molecular descriptors that represent key physicochemical properties:

Hydrophobicity (log Kow): The n-octanol/water partition coefficient is a dominant predictive factor for the toxicity of many chlorophenols, as it relates to the chemical's ability to cross biological membranes jst.go.jpnih.gov.

Electronic Effects (pKa, Hammett constant): These descriptors account for the degree of ionization and electronic properties of the molecule, which influence its reactivity and interaction with biological targets jst.go.jpnih.gov.

Steric Effects (Molecular Connectivity Indices): These relate to the size and shape of the molecule, which can affect its fit into biological receptors nih.govoup.com.

Beyond toxicity, models can also predict key environmental fate parameters. For instance, QSARs have been developed to estimate the soil sorption coefficient (Koc) for chlorophenols, which is crucial for predicting their mobility in soil and partitioning to sediment ecetoc.orgmdpi.com. While these models are powerful screening tools, their accuracy depends on the quality of the training data and their applicability domain, meaning they are most reliable for chemicals structurally similar to those used to build the model ecetoc.org.

Monitoring and Detection of this compound in Environmental Matrices

Accurate monitoring is essential for assessing the actual environmental concentrations of this compound and its isomers, verifying the predictions of fate models, and ensuring compliance with environmental regulations. A variety of sophisticated analytical methods have been developed for the detection of these compounds in matrices such as water, sediment, and biota jst.go.jpnih.gov.

The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .

Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) for underivatized phenols or an Electron Capture Detector (ECD) for derivatized compounds, which offers higher sensitivity. For definitive identification and quantification, GC is frequently paired with Mass Spectrometry (GC-MS) nih.govbsigroup.comepa.gov. To improve volatility and chromatographic performance, phenols may be derivatized to form methylated anisoles or pentafluorobenzyl ethers epa.gov.

High-Performance Liquid Chromatography (HPLC): This technique is highly selective for phenols and is commonly used with UV-Vis or Diode Array Detectors (DAD) theseus.fiacs.orgnih.gov. For enhanced selectivity and sensitivity, electrochemical detection can be employed, where phenols are oxidized to form fluorescent products acs.orgchromatographyonline.com. Coupling HPLC with Mass Spectrometry (LC-MS/MS) provides very low detection limits and high specificity epa.gov.

Sample preparation is a critical step to concentrate the analyte and remove interfering substances from the matrix. Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating phenols from aqueous samples before instrumental analysis bsigroup.comtheseus.fi. The selection of the analytical method depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical goals.

The following table summarizes various analytical methods used for the detection of dichlorophenols in environmental samples.

Interactive Data Table: Analytical Methods for Dichlorophenol Detection

| Sample Matrix | Preparation Method | Analytical Method | Detection Limit | Reference |

| Processed Dairy Milk | Headspace analysis with sodium sulfate (B86663) addition | GC-FID | 1 ng/g | nih.gov |

| Water | Solid-Phase Extraction (SPE) | HPLC-UV | 0.003 mg/L | theseus.fi |

| Water (Drinking, Ground, Surface) | Solid-Phase Extraction (SPE) | LC-MS/MS | 0.10 µg/L | epa.gov |

| Water | Immersive solid phase extraction, thermal desorption | GC-MS | Not Specified | bsigroup.com |

| Water | Liquid-liquid extraction, derivatization with acetic anhydride | GC-MS/MS | <1 ng/L | thermofisher.com |

| Sediment | Pressurised liquid extraction | GC-MS/MS | 1.2 ng/g d.w. | mdpi.com |

| Water | Direct injection | HPLC with electrochemical detection | Not Specified | chromatographyonline.com |

| Water | Derivatization with diazomethane (B1218177) or PFBBr | GC-FID or GC-ECD | Not Specified | epa.gov |

Computational Approaches and Structure Activity Relationship Sar Studies of 4 2,4 Dichlorophenyl Phenol

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(2,4-Dichlorophenyl)phenol

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijsmr.inmdpi.com For phenolic compounds, including this compound, QSAR is a valuable tool for predicting their toxicological profiles and for designing new derivatives with desired properties. ijsmr.ininsilico.eu

Predictive Models for Biological Activity and Toxicity Endpoints

QSAR models are developed to predict various biological activities and toxicity endpoints. insilico.euuninsubria.it For phenolic compounds, these models often focus on endpoints such as cytotoxicity, particularly towards organisms like Tetrahymena pyriformis, and potential for endocrine disruption. insilico.euijsmr.inijain.orgnih.gov The toxicity of phenols is complex, involving multiple mechanisms of action such as polar narcosis, respiratory uncoupling, and electrophilic interactions. insilico.eu Global QSAR models that encompass a wide range of chemicals and mechanisms are valuable but require careful validation to ensure their predictive power for specific mechanistic domains. insilico.eu

For instance, studies on phenolic compounds have shown that their toxicity can be modeled using response surface analysis, which considers hydrophobicity (log P) and electronic properties (like the energy of the lowest unoccupied molecular orbital, LUMO). insilico.eu Such models have been successful in predicting the toxicity of non-electrophilic phenols. insilico.eu In the context of this compound, its dichlorinated phenyl ring significantly influences its electronic and hydrophobic character, which are key determinants of its biological interactions.

Molecular Descriptors and Statistical Methods in QSAR (e.g., Machine Learning, Neural Networks)

The development of robust QSAR models relies on the selection of appropriate molecular descriptors and statistical methods. mdpi.comresearchgate.net Molecular descriptors are numerical representations of a molecule's chemical and physical properties. researchgate.net For phenolic compounds, commonly used descriptors include those related to hydrophobicity (e.g., logP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric properties. ijsmr.inresearchgate.net

Statistical methods are used to build the mathematical relationship between these descriptors and the observed biological activity. researchgate.net While traditional methods like multiple linear regression (MLR) and partial least squares (PLS) are widely used, there is a growing trend towards employing more advanced techniques like machine learning and artificial neural networks (ANNs). ijsmr.inijain.orgnih.govnih.gov

Machine learning approaches, including deep neural networks (DNNs), have shown significant promise in developing highly predictive QSAR models for the cytotoxicity of phenols. ijsmr.inijsmr.inijain.org These methods can handle complex, non-linear relationships and large datasets, often outperforming traditional statistical models. ijain.org For example, a DNN-based QSAR model for phenol (B47542) cytotoxicity demonstrated high precision with a correlation coefficient of 0.943 in the fitting stage and a high predictive capability for new compounds. ijain.org The use of a diverse set of molecular descriptors in these models helps to capture the various effects governing the cytotoxicity of phenols, such as hydrophobic, steric, and electronic interactions. ijsmr.in

The table below provides an overview of common molecular descriptors and statistical methods used in QSAR studies of phenolic compounds.

| Category | Examples | Relevance to Phenolic Compounds |

| Molecular Descriptors | ||

| Hydrophobic | ClogP, logD | Models the partitioning of the compound into biological membranes. ijsmr.in |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describes the electronic nature and reactivity of the molecule. ijsmr.inresearchgate.netresearchgate.net |

| Steric/Topological | Molecular weight, Wiener index, Connectivity indices | Represents the size, shape, and branching of the molecule. researchgate.netnih.govqsardb.org |

| Statistical Methods | ||

| Linear | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Establishes a linear relationship between descriptors and activity. ijsmr.innih.gov |

| Non-linear | Artificial Neural Networks (ANN), Deep Neural Networks (DNN), Support Vector Machines (SVM) | Captures complex, non-linear relationships, often leading to more accurate predictions. ijsmr.inijain.orgnih.gov |

This table summarizes common molecular descriptors and statistical methods used in QSAR studies of phenolic compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that provide a three-dimensional perspective on how molecules like this compound interact with biological targets at an atomic level. These techniques are crucial for understanding the mechanisms of action and for the rational design of new therapeutic agents.

Ligand-Receptor Interaction Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. researchgate.nettandfonline.commdpi.com This method is widely used to understand the binding mode of small molecules like this compound to their protein targets. nih.govresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. researchgate.net

For example, in the context of cannabinoid receptors (CB1), docking studies have been used to understand how ligands containing a dichlorophenyl group orient themselves within the binding pocket. nih.govresearchgate.net These studies have highlighted the importance of specific residues, like Lys3.28, in interacting with the ligand. researchgate.net Similarly, docking studies have been employed to investigate the interaction of compounds with a 2,4-dichlorophenyl moiety with various other receptors and enzymes, providing insights into their potential biological activities. tandfonline.comnih.govdergipark.org.tr

The molecular electrostatic potential (MEP) map is another valuable tool in understanding ligand-receptor interactions. It illustrates the charge distribution on the surface of a molecule, indicating regions that are likely to be involved in electrophilic or nucleophilic attacks. researchgate.nettandfonline.comdergipark.org.tr For halogenated compounds like this compound, the MEP can highlight the electronegative regions around the chlorine and oxygen atoms, which are potential sites for interaction with receptor pockets. dergipark.org.tr

Prediction of Binding Affinities and Conformational Changes

Predicting the binding affinity between a ligand and its receptor is a primary goal of molecular modeling. nih.govnih.govarxiv.org Accurate prediction of binding affinity is essential for virtual screening and lead optimization in drug discovery. nih.gov While classical scoring functions are used, more advanced methods based on machine learning and deep learning are being developed to improve accuracy. nih.govarxiv.orgfrontiersin.org These methods often take into account the dynamic nature of protein-ligand interactions. arxiv.org